2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
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Overview
Description
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid is a synthetic organic compound It is characterized by the presence of an amino group, a pyrazole ring substituted with a chlorine and a methyl group, and a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate precursors under controlled conditions.
Attachment of the pyrazole ring to the methylpentanoic acid backbone: This step often involves nucleophilic substitution reactions where the pyrazole ring is introduced to the methylpentanoic acid derivative.
Introduction of the amino group: This can be done through amination reactions, where an amino group is added to the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the amino group or the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or the carboxylic acid group.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and the amino group play crucial roles in binding to these targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
2-Amino-4-(4-bromo-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid: Similar structure but with a bromine atom instead of chlorine.
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group on the pentanoic acid backbone.
Uniqueness
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid is unique due to the specific substitution pattern on the pyrazole ring and the methylpentanoic acid backbone. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H16ClN3O2 |
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Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-6(4-10(3,12)9(15)16)14-5-8(11)7(2)13-14/h5-6H,4,12H2,1-3H3,(H,15,16) |
InChI Key |
OZECRQIDGZOWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C(C)CC(C)(C(=O)O)N |
Origin of Product |
United States |
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